molecular formula C7H9FN2O2 B13318025 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid

Cat. No.: B13318025
M. Wt: 172.16 g/mol
InChI Key: LEEAGCULWFZHKJ-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is an organic compound that features a pyrazole ring substituted with two methyl groups and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with fluoroacetic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole compounds.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, while the pyrazole ring can interact with receptors or other proteins. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,4-Dimethyl-1H-pyrazol-5-yl)acetic acid: Similar structure but lacks the fluoro group.

    1,4-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring but different functional group.

    2-Fluoro-1H-pyrazole-5-carboxylic acid: Contains a fluoro group but different substitution pattern.

Uniqueness

2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is unique due to the presence of both the fluoroacetic acid moiety and the dimethyl-substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)-2-fluoroacetic acid

InChI

InChI=1S/C7H9FN2O2/c1-4-3-9-10(2)6(4)5(8)7(11)12/h3,5H,1-2H3,(H,11,12)

InChI Key

LEEAGCULWFZHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(C(=O)O)F

Origin of Product

United States

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